2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride

GABA Receptor Pharmacology Negative Control Electrophysiology

2-Methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride (CAS 2230799-44-5) is a tetrahydropyrazolopyridine derivative and a structural analog of the GABAA partial agonist THIP (Gaboxadol). Its core structure is the 2-methylated, [3,4-c]-fused regioisomer of the heterocyclic GABA-mimetic scaffold.

Molecular Formula C7H13Cl2N3O
Molecular Weight 226.1
CAS No. 2230799-44-5
Cat. No. B2984045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride
CAS2230799-44-5
Molecular FormulaC7H13Cl2N3O
Molecular Weight226.1
Structural Identifiers
SMILESCN1C(=O)C2=C(N1)CNCC2.Cl.Cl
InChIInChI=1S/C7H11N3O.2ClH/c1-10-7(11)5-2-3-8-4-6(5)9-10;;/h8-9H,2-4H2,1H3;2*1H
InChIKeyHXQKXPBAOGEEKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride (CAS 2230799-44-5) for CNS Research


2-Methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride (CAS 2230799-44-5) is a tetrahydropyrazolopyridine derivative and a structural analog of the GABAA partial agonist THIP (Gaboxadol) [1]. Its core structure is the 2-methylated, [3,4-c]-fused regioisomer of the heterocyclic GABA-mimetic scaffold. It is primarily utilized as a pharmacological negative control or as a synthetic intermediate for central nervous system (CNS) drug discovery programs targeting ionotropic GABA receptors, where its inactivity at GABAA and GABAC receptors is a defining characteristic [2].

Why 2-Methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride Cannot Be Replaced by Generic GABA Receptor Ligands


Generic substitution with other GABAergic ligands or unsubstituted aza-THIP analogs is not feasible when pharmacological inactivity is the required selection criterion [1]. The addition of a methyl group at the 2-position of the pyrazole ring sterically abolishes interaction with the binding pocket of GABAC ρ1 receptors, rendering the compound completely inactive (Ki of 2-Me-Aza-THIP at human ρ1 receptors: >100 µM, no antagonist activity) [1]. Its unique [3,4-c] ring fusion further distinguishes its solid-state conformation and protolytic properties from the [5,4-c] fused Aza-THIP regioisomers and the isoxazole-based THIP [2]. This precise combination of a methylation pattern and regioisomeric form is essential for applications requiring a truly silent GABA receptor binder.

Quantitative Comparative Evidence for Differentiating 2-Methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride from Its Closest Analogs


Complete Pharmacological Inactivity at Human GABAC ρ1 Receptors Versus Active Parent Scaffold

The 2-methyl substitution on the pyrazole ring abolishes antagonist activity at human GABAC ρ1 receptors, a key differentiator from the parent compound Aza-THIP [1]. In head-to-head electrophysiological recordings using homomeric human ρ1 receptors expressed in Xenopus oocytes, the 2-methyl analog (designated 2-Me-Aza-THIP) showed no antagonist activity at a concentration of 300 µM, whereas the parent molecule Aza-THIP exhibited competitive antagonism with a Ki of 31 µM [1]. Neither compound showed detectable affinity for GABAA receptor binding sites [1].

GABA Receptor Pharmacology Negative Control Electrophysiology

Differentiated Selectivity Profile: Silent at Both GABAA and GABAC Receptors

The compound, along with its 1-methyl regioisomer, is uniquely silent across both major ionotropic GABA receptor subtypes among the tested series [1]. In comparative binding assays, the 2-methyl analog demonstrated Ki values >100 µM for both GABAC ρ1 receptors and GABAA receptor binding in rat brain synaptic membranes [1]. This contrasts sharply with other analogs like Thio-THIP (Ki of 91 µM at GABAC, 52 µM at GABAA) and Iso-THIP (Ki of 7.9 µM at GABAC, 90 µM at GABAA), which retain moderate activity and are therefore unsuitable as silent controls [1].

Receptor Selectivity GABAA Receptor Binding Pharmacological Tool

Steric and Protolytic Distinction from the Parent Aza-THIP Scaffold

The inactivity of the 2-methyl analog is attributed to both an unfavorable steric interaction within the narrow GABAC receptor binding pocket and a significantly higher pKa value of the acidic 3-hydroxy bioisostere [1]. The pKa of the 3-hydroxyl group in the 2-methyl pyrazolo[5,4-c]pyridine scaffold was measured at 7.9, compared to 6.1 for the active Aza-THIP [1]. This 1.8-unit increase results in a lower degree of ionization at physiological pH, reducing the electrostatic interaction strength with the receptor's binding site, a key mechanistic differentiator [1].

Structure-Activity Relationship (SAR) Protolytic Properties Molecular Modeling

Optimal Scientific Applications for 2-Methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride Based on Comparative Evidence


Confirmed Negative Control for GABAC ρ1 Receptor Electrophysiology

The quantitative demonstration that this compound is functionally silent at GABAC ρ1 receptors (no antagonism at 300 µM) and lacks GABAA receptor affinity (Ki >100 µM) establishes it as a verifiable negative control [1]. This is essential for any patch-clamp or two-electrode voltage clamp study where the effect of a test solution's vehicle or a non-binding structural analog must be ruled out. Its use prevents false attribution of solvent or tonic current effects to the GABAergic system. [1]

Pharmacophore Model Refinement and Steric Exclusion Mapping

With its inactivity attributed to a steric clash of the 2-methyl group in a narrow receptor pocket, this compound serves as a critical boundary marker in computational pharmacophore models of the GABA binding site [1]. Molecular modelers can use its structure to define exclusion volumes, a task for which other weakly active but not fully silent analogs (e.g., Thio-THIP) would provide ambiguous data. [1]

Synthetic Intermediate for Selective CNS Ligand Libraries

The dihydrochloride salt form enhances aqueous solubility, making it a convenient intermediate for further derivatization. As a core that carries the unique [3,4-c] regioisomeric fusion pattern [2], it is a key starting material for synthesizing novel, patent-differentiating CNS compound libraries where the inactive template serves as a privileged scaffold for introducing new pharmacophoric elements. [2]

Quote Request

Request a Quote for 2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.